molecular formula C28H25NO3 B4294890 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

Cat. No.: B4294890
M. Wt: 423.5 g/mol
InChI Key: BZDPDPYZNMASSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazine ring fused with a phenol group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL typically involves multi-step organic reactions. The preparation methods often include:

    Synthetic Routes: The synthesis begins with the formation of the benzoxazine ring through a cyclization reaction involving appropriate precursors

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the cyclization and substitution reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux conditions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted phenols, quinones, and alcohols.

Scientific Research Applications

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring and phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL stands out due to its unique structural features and versatile applications. Similar compounds include:

    3-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol: Shares a similar benzoxazine ring but differs in the substituent groups.

    Phenol, 2-(1,4-dihydro-4,4-diphenyl-2H-3,1-benzoxazin-2-yl): Another compound with a benzoxazine ring, used in different applications.

Properties

IUPAC Name

4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO3/c1-2-31-26-19-20(17-18-25(26)30)27-29-24-16-10-9-15-23(24)28(32-27,21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,27,29-30H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDPDPYZNMASSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 2
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 3
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 4
Reactant of Route 4
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 5
Reactant of Route 5
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 6
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

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